molecular formula C16H32O3S2 B14155841 Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide CAS No. 79295-22-0

Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide

Cat. No.: B14155841
CAS No.: 79295-22-0
M. Wt: 336.6 g/mol
InChI Key: AGKMSAQHASAIOF-UHFFFAOYSA-N
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Description

Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound. It is part of the thiopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide typically involves the reaction of dodecylthiol with a thiopyran derivative. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve the use of hydrogen sulfide or its derivatives in reactions with divinyl ketones. This process can be catalyzed by tricaprylmethylammonium chloride and potassium hydrogen phosphate, resulting in the formation of stereoselective tetrahydrothiopyrans .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is unique due to its specific dodecylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

79295-22-0

Molecular Formula

C16H32O3S2

Molecular Weight

336.6 g/mol

IUPAC Name

4-dodecylsulfanyl-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C16H32O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-16-14-21(18,19)13-15(16)17/h15-17H,2-14H2,1H3

InChI Key

AGKMSAQHASAIOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1CS(=O)(=O)CC1O

Origin of Product

United States

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